molecular formula C14H17N5NaO6P B023017 N6-Monobutyryl-2/'-deoxyadenosine 3/':5/'-cyclic monophosphate sodium salt CAS No. 108347-96-2

N6-Monobutyryl-2/'-deoxyadenosine 3/':5/'-cyclic monophosphate sodium salt

Cat. No. B023017
M. Wt: 406.29 g/mol
InChI Key: FJKPBOORPDEEFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N6-monobutyryl adenosine 5'-monophosphate, a closely related compound, involves specific chemical reactions to introduce the monobutyryl group into the adenosine molecule. This process compares to the metabolite identified as a major product in the liver upon perfusion with N6,O2'-dibutyryl cyclic [3H]adenosine 3':5'-monophosphate, suggesting a pathway for its production or degradation within biological systems (Dils, West, & Walsh, 1977).

Molecular Structure Analysis

The molecular structure of N6-monobutyryl-2'-deoxyadenosine 3':5'-cyclic monophosphate sodium salt involves a cyclic phosphate group, a monobutyryl substituent at the N6 position, and a sodium counterion. The stereochemistry and functional groups play critical roles in its biological activity and interaction with cellular enzymes. Detailed structural analysis can provide insights into its mechanism of action, though specific studies on this exact molecule's structure were not found in the current search.

Chemical Reactions and Properties

N6-monobutyryl adenosine 3':5'-cyclic monophosphate participates in various chemical reactions relevant to its biological functions, including interactions with phosphodiesterases and kinases. Its ability to mimic cAMP allows it to activate or inhibit enzymes regulated by cAMP levels within the cell, influencing pathways such as protein kinase activation (Castagna, Palmer, & Walsh, 1977).

Physical Properties Analysis

The physical properties of N6-monobutyryl-2'-deoxyadenosine 3':5'-cyclic monophosphate sodium salt, such as solubility in water and other solvents, are crucial for its biological application and stability. These properties determine how the compound can be stored, handled, and administered in a research or clinical setting. The specific physical properties were not detailed in the current literature search, indicating a need for further study.

Chemical Properties Analysis

Chemically, this compound exhibits properties characteristic of both nucleotides and lipophilic esters due to the monobutyryl group. This duality influences its ability to penetrate cell membranes, resist enzymatic degradation, and interact with specific molecular targets within the cell. The esterification of the adenosine molecule modifies its interaction with cellular enzymes, altering its biological activity compared to unmodified cAMP (Castagna, Palmer, & Walsh, 1977).

Scientific Research Applications

Role in Aging and Alzheimer's Disease

Research has explored the significance of cyclic nucleotides in the context of aging and neurodegenerative diseases like Alzheimer's. The NO/cGMP signaling pathway, for instance, plays a crucial role in learning, memory, and synaptic plasticity. Aging is associated with changes in this pathway, including increased phosphodiesterase (PDE) activity and decreased cGMP concentration, leading to reduced cognitive performance and synaptic plasticity. PDE inhibitors, which prevent the breakdown of cGMP, have shown potential in improving learning and memory in older rats, suggesting a therapeutic angle for neurodegenerative diseases (Domek-Łopacińska & Strosznajder, 2010).

Phosphodiesterase Inhibitors in Neurology and Psychiatry

The study of phosphodiesterase 10 (PDE10) inhibitors, which also act on cyclic nucleotides, reveals their potential in treating neurological and psychiatric disorders. The ability of these inhibitors to increase levels of cAMP and/or cGMP suggests their use in conditions requiring enhanced cyclic nucleotide signaling, such as schizophrenia and cognitive disorders (Zagórska, 2019).

Cardiovascular Applications

The modulation of soluble guanylate cyclase (sGC), an enzyme critical for cGMP synthesis, presents therapeutic opportunities in cardiovascular diseases. sGC activators and stimulators are being explored for their potential benefits in treating conditions like heart failure and pulmonary hypertension, where cGMP plays a key regulatory role (Mitrović, Jovanović, & Lehinant, 2011).

Advances in Nucleotide Synthesis

The development of synthetic methods for nucleotides, including cyclic nucleotides, is crucial for research applications ranging from drug discovery to molecular biology tools. These methods enable the study of nucleotide functions and the exploration of therapeutic nucleotide analogs (Roy, Depaix, Périgaud, & Peyrottes, 2016).

Cancer Research

Investigations into the role of cyclic nucleotides and their regulatory enzymes, like phosphodiesterases, have also extended to cancer research. Understanding how these molecules influence cell proliferation, apoptosis, and tumor progression can uncover novel targets for cancer therapy (Prickaerts, Heckman, & Blokland, 2017).

properties

InChI

InChI=1S/C14H18N5O6P.Na/c1-2-3-10(20)18-13-12-14(16-6-15-13)19(7-17-12)11-4-8-9(24-11)5-23-26(21,22)25-8;/h6-9,11H,2-5H2,1H3,(H,21,22)(H,15,16,18,20);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKPBOORPDEEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC4C(O3)COP(=O)(O4)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N5NaO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585230
Record name PUBCHEM_16219693
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-Monobutyryl-2'-deoxyadenosine 3'

CAS RN

108347-96-2
Record name PUBCHEM_16219693
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N6-Monobutyryl-2/'-deoxyadenosine 3/':5/'-cyclic monophosphate sodium salt
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